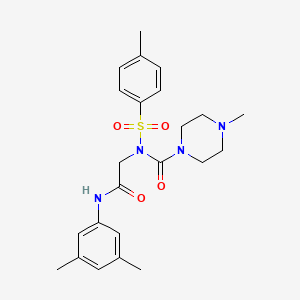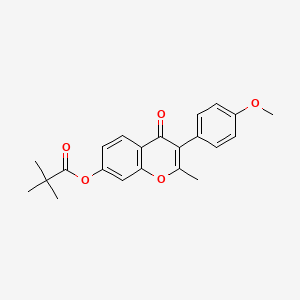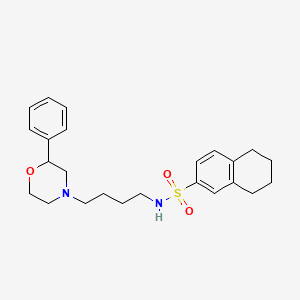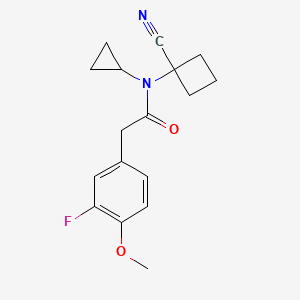
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that can include cycloaddition, condensation, or nucleophilic substitution reactions. For example, Kethireddy et al. (2017) described the synthesis of quinoxaline derivatives by fusing them with tetrazoles and oxadiazoles, highlighting the importance of these compounds in medicinal chemistry (Kethireddy et al., 2017). Such synthetic routes typically involve the formation of the quinoxaline core followed by functionalization at specific positions to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives plays a crucial role in their chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used to confirm the structures of synthesized compounds. For instance, Vaksler et al. (2023) provided a detailed analysis of the molecular and crystal structures of a potential antimicrobial and antiviral drug, indicating the importance of structure elucidation in understanding the compound's properties (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo a variety of chemical reactions, including cycloaddition and nucleophilic substitution. These reactions are pivotal for the functionalization of the quinoxaline core, allowing the introduction of different substituents that can modulate the compound's chemical and biological properties. Sundaram et al. (2007) discussed the regio- and chemoselective synthesis of imidazo[1,5-a]quinoxaline derivatives, showcasing the synthetic versatility of quinoxaline cores (Sundaram et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Quinoxaline derivatives, including those with oxadiazole moieties, have been synthesized for their potential pharmacological activities. For instance, a study explored the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline derivatives, noting their significant antibacterial activity. This highlights the potential of quinoxaline derivatives in designing new antimicrobial agents (Kethireddy et al., 2017).
Catalytic and Material Science Applications
In materials science, quinoxaline derivatives have been incorporated into complex structures for their electrochemical, photocatalytic, and magnetic properties. For example, octamolybdate complexes constructed with a quinoline-imidazole-monoamide ligand demonstrated significant electrocatalytic activities, suggesting applications in environmental remediation and catalysis (Li et al., 2020).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of novel quinoxaline derivatives have been extensively studied. A series of novel 2,4-disubstituted thiazoles based on quinoxaline showed promising results against pathogenic strains, indicating the therapeutic potential of such compounds in combating infections (Wagle et al., 2008).
Cancer Research
In the context of cancer research, heterocyclic aromatic amine metabolites, including those related to quinoxaline, have been monitored in human urine to understand their metabolism and potential carcinogenic effects. This research aids in elucidating the biological impact of dietary intake of such compounds and their role in cancer development (Stillwell et al., 1999).
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-18(20)7-5-11(6-8-18)16-24-15(27-25-16)10-22-17(26)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,9,11H,5-8,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOBJVNQNPOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)

